Dnp-PLGLWAr-NH2

MMP enzyme assay FRET substrate sensitivity High-throughput screening

Select Dnp-PLGLWAr-NH2 for consistent MMP activity quantification. Its Dnp/Trp FRET pair enables direct, continuous fluorescence monitoring (Ex/Em ~280/360 nm) without separation steps. The defined Gly-Leu cleavage site and high aqueous solubility (>Km) ensure reliable Michaelis-Menten kinetics, making it ideal for screening MMP-2/9 inhibitors and validating novel protease assays. Compare published kinetic constants directly.

Molecular Formula C45H64N14O11
Molecular Weight 977.1 g/mol
Cat. No. B12368068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDnp-PLGLWAr-NH2
Molecular FormulaC45H64N14O11
Molecular Weight977.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C3CCCN3C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C45H64N14O11/c1-24(2)18-32(56-44(66)36-13-9-17-57(36)35-15-14-28(58(67)68)21-37(35)59(69)70)41(63)51-23-38(60)53-33(19-25(3)4)43(65)55-34(20-27-22-50-30-11-7-6-10-29(27)30)42(64)52-26(5)40(62)54-31(39(46)61)12-8-16-49-45(47)48/h6-7,10-11,14-15,21-22,24-26,31-34,36,50H,8-9,12-13,16-20,23H2,1-5H3,(H2,46,61)(H,51,63)(H,52,64)(H,53,60)(H,54,62)(H,55,65)(H,56,66)(H4,47,48,49)/t26-,31+,32-,33-,34-,36-/m0/s1
InChIKeyHLOQKQUWJHEVPU-LVBQAGNWSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dnp-PLGLWAr-NH2 Procurement Guide: A Foundational Collagenase/Gelatinase FRET Substrate for MMP Activity Quantification


Dnp-PLGLWAr-NH2 (CAS 121282-17-5, MW 977.1) is a foundational synthetic fluorogenic substrate widely employed for quantifying total matrix metalloproteinase (MMP) activity [1]. The compound utilizes a quenching-release FRET mechanism wherein the N-terminal dinitrophenyl (Dnp) group quenches the intrinsic fluorescence of the Trp (tryptophan) residue in the intact substrate [2]. Upon enzymatic cleavage of the Gly-Leu bond by MMPs, the quenching is relieved, yielding a continuous fluorescence signal that enables real-time kinetic monitoring without secondary detection reagents .

Dnp-PLGLWAr-NH2 Selection Rationale: Why Substituting with In-Class Analogs Compromises Experimental Reproducibility


Within the broader class of MMP fluorogenic substrates, Dnp-PLGLWAr-NH2 occupies a distinct procurement niche defined by its intermediate sensitivity, broad-spectrum MMP recognition (particularly MMP-1, MMP-2, MMP-7, and MMP-9), and compatibility with standard UV/fluorescence plate readers (Ex/Em = 280/360 nm) without specialized filter sets . Generic substitution with higher-sensitivity Mca-based FRET substrates risks saturating detector linear range in high-activity samples, while substitution with less-sensitive chromogenic alternatives fails to capture low-abundance MMP activity in dilute biological fluids [1]. Furthermore, the inclusion of D-Arg at the C-terminus confers enhanced resistance to non-specific carboxypeptidase degradation relative to L-Arg-containing analogs, a structural feature that directly impacts assay robustness in complex biological matrices .

Dnp-PLGLWAr-NH2 Quantitative Differentiation Evidence: Comparative Performance Data Versus Closest Analogs


Sensitivity Trade-Off: Dnp-PLGLWAr-NH2 Versus Mca-PLGL-Dap(Dnp)-AR-NH2 in Human MMP Assays

Dnp-PLGLWAr-NH2 is approximately 50- to 100-fold less sensitive than the Mca-based FRET substrate Mca-PLGL-Dap(Dnp)-AR-NH2 in human MMP assays [1]. This differential positions Dnp-PLGLWAr-NH2 as the preferred substrate for samples with moderate to high MMP activity where the enhanced sensitivity of Mca-based substrates would necessitate sample dilution, introduce dilution-related variability, or saturate detector response [1].

MMP enzyme assay FRET substrate sensitivity High-throughput screening

Proteolytic Stability: C-Terminal D-Arg in Dnp-PLGLWAr-NH2 Confers Resistance to Exopeptidase Degradation Versus L-Arg-Containing Analogs

Dnp-PLGLWAr-NH2 incorporates a D-arginine (D-Arg) residue at the C-terminus, whereas many early-generation MMP substrates contain only L-amino acids . The D-Arg modification confers resistance to non-specific carboxypeptidase activity present in biological samples such as serum, cell culture supernatants, and tissue homogenates .

Substrate stability Biological matrix interference Carboxypeptidase resistance

Substrate Recognition Profile: Broad MMP Reactivity Enables Total MMP Activity Quantification Versus Subtype-Selective Analogs

Dnp-PLGLWAr-NH2 demonstrates efficient cleavage by a broad panel of MMPs including interstitial collagenase (MMP-1), stromelysin (MMP-3), gelatinases (MMP-2 and MMP-9), and matrilysin/punctuated metalloproteinase (MMP-7) [1]. This contrasts with substrates optimized for narrow MMP subtype specificity, which may fail to detect the full repertoire of MMP activity in heterogeneous samples .

MMP profiling Collagenase/gelatinase assay Total MMP activity

Trp-Dnp FRET Pair: Aqueous Solubility Exceeding Km Enables Accurate Kinetic Parameter Determination

Dnp-PLGLWAr-NH2 exhibits water solubility in standard MMP assay buffer that exceeds the Km value for MMP enzymes, enabling accurate determination of kinetic parameters (Km and Vmax) without substrate solubility limitations . The Trp-Dnp quenching pair produces a continuous fluorescence signal upon cleavage of the Gly-Leu bond, with excitation/emission maxima at 280/360 nm [1].

Enzyme kinetics Km determination Substrate solubility

Instrument Compatibility: Standard UV Excitation/Emission (280/360 nm) Versus Mca Substrates Requiring Longer Wavelength Detection

Dnp-PLGLWAr-NH2 utilizes Trp fluorescence (Ex/Em = 280/360 nm) , whereas higher-sensitivity Mca-based FRET substrates require excitation at 325 nm and emission at 393 nm [1]. This wavelength differential means Dnp-PLGLWAr-NH2 is compatible with a broader installed base of standard UV fluorescence plate readers lacking specialized filter sets for Mca detection.

Fluorescence plate reader compatibility Detection wavelength optimization Assay instrumentation

Dnp-PLGLWAr-NH2 Optimal Use Cases: Evidence-Based Application Scenarios for Research and Industrial Procurement


Quantification of Total MMP Activity in APMA-Activated Conditioned Medium from Cancer Cell Lines

Dnp-PLGLWAr-NH2 is established as a substrate for quantifying total MMP activity in APMA-activated conditioned medium samples from various cell lines including breast cancer cells and fibroblasts [1]. The compound's broad recognition of MMP-1, MMP-2, MMP-3, MMP-7, and MMP-9 enables detection of the full gelatinase/collagenase profile secreted under APMA stimulation [2].

Kinetic Characterization of Recombinant MMPs for Inhibitor Screening Campaigns

The solubility of Dnp-PLGLWAr-NH2 in standard MMP assay buffer exceeding the Km value permits accurate determination of Michaelis-Menten kinetic parameters (Km and Vmax) for recombinant MMP enzymes [1]. This capability is essential for establishing baseline enzyme activity prior to inhibitor IC50 determination, and the continuous fluorescence readout eliminates the need for stopped-time measurements common with chromogenic alternatives.

MMP Activity Assessment in Complex Biological Matrices Requiring Carboxypeptidase Resistance

The C-terminal D-Arg residue in Dnp-PLGLWAr-NH2 confers resistance to exopeptidase degradation in serum, tissue homogenates, and crude cell lysates [1]. This structural feature makes the substrate particularly suitable for assaying MMP activity in minimally processed biological samples where all-L-amino acid substrates would generate false-positive signals from non-specific carboxypeptidase activity.

Routine MMP Screening in Laboratories with Standard UV Fluorescence Plate Readers

Dnp-PLGLWAr-NH2 operates at Ex/Em = 280/360 nm, making it compatible with the standard UV optics present in most fluorescence plate readers without requiring specialized filter sets for longer-wavelength Mca detection [1]. This compatibility reduces equipment-related procurement barriers for laboratories initiating MMP research programs.

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